

Application Notes and Protocols for 6-Chloro-2-iodopurine-9-riboside

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Chloro-2-iodopurine-9-riboside

Cat. No.: B12398591

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines for the safe handling, storage, and use of **6-Chloro-2-iodopurine-9-riboside**, a purine nucleoside analog. The information is intended to ensure the integrity of the compound and the safety of laboratory personnel.

Product Information and Chemical Properties

6-Chloro-2-iodopurine-9-riboside is a halogenated purine nucleoside that serves as a valuable intermediate in the synthesis of various biologically active molecules. Its structure allows for further chemical modifications, making it a versatile tool in drug discovery and chemical biology.

Table 1: Chemical and Physical Properties of **6-Chloro-2-iodopurine-9-riboside**

Property	Value
Molecular Formula	C ₁₀ H ₁₀ ClIN ₄ O ₄
Molecular Weight	412.57 g/mol
CAS Number	313477-85-9
Appearance	Solid powder
Purity	≥98% (as determined by HPLC)

Note: Physical properties such as melting point and exact solubility in various solvents are not consistently reported in publicly available literature. It is recommended to consult the supplier's certificate of analysis for the most accurate information.

Handling and Personal Protective Equipment (PPE)

Due to the limited availability of specific toxicity data for **6-Chloro-2-iodopurine-9-riboside**, it is crucial to handle this compound with care, assuming it may be harmful. The safety precautions for the closely related compound, 6-Chloropurine riboside, suggest that it may cause skin, eye, and respiratory irritation.

Protocol 1: Safe Handling of **6-Chloro-2-iodopurine-9-riboside**

- Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Ensure that an eyewash station and a safety shower are readily accessible.
- Personal Protective Equipment (PPE):
 - Gloves: Wear nitrile or other chemically resistant gloves to prevent skin contact.
 - Eye Protection: Use chemical safety goggles or a face shield to protect against splashes.
 - Lab Coat: A standard laboratory coat should be worn to protect clothing.
 - Respiratory Protection: If handling large quantities or if there is a risk of generating dust, use a NIOSH-approved respirator with an appropriate particulate filter.
- Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the compound.

Storage and Stability

Proper storage is essential to maintain the stability and integrity of **6-Chloro-2-iodopurine-9-riboside**.

Table 2: Recommended Storage Conditions

Form	Storage Temperature	Duration	Notes
Solid (Powder)	-20°C	Up to 3 years	Store in a tightly sealed container in a dry environment. Protect from light.
In Solvent	-80°C	Up to 1 year	Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Protect from light.

Stability Considerations:

- Light Sensitivity: As with many nucleoside analogs, exposure to light may cause degradation.
Store in amber vials or protect from light.
- Moisture Sensitivity: The compound is a solid powder and should be stored in a dry place to prevent hydrolysis.
- pH Stability: The stability of purine nucleoside analogs in solution can be pH-dependent. It is advisable to prepare fresh solutions for experiments and to buffer them at a neutral pH unless otherwise required by the experimental protocol.

Solubility and Solution Preparation

The solubility of **6-Chloro-2-iodopurine-9-riboside** has not been extensively reported. However, based on the data for the related compound 6-Chloropurine riboside, the following can be inferred.

Table 3: Estimated Solubility

Solvent	Estimated Solubility
Dimethylformamide (DMF)	~49-51 mg/mL
Dimethyl Sulfoxide (DMSO)	Likely soluble
Ethanol	Sparingly soluble
Water	Sparingly soluble

Protocol 2: Preparation of a Stock Solution (e.g., 10 mM in DMSO)

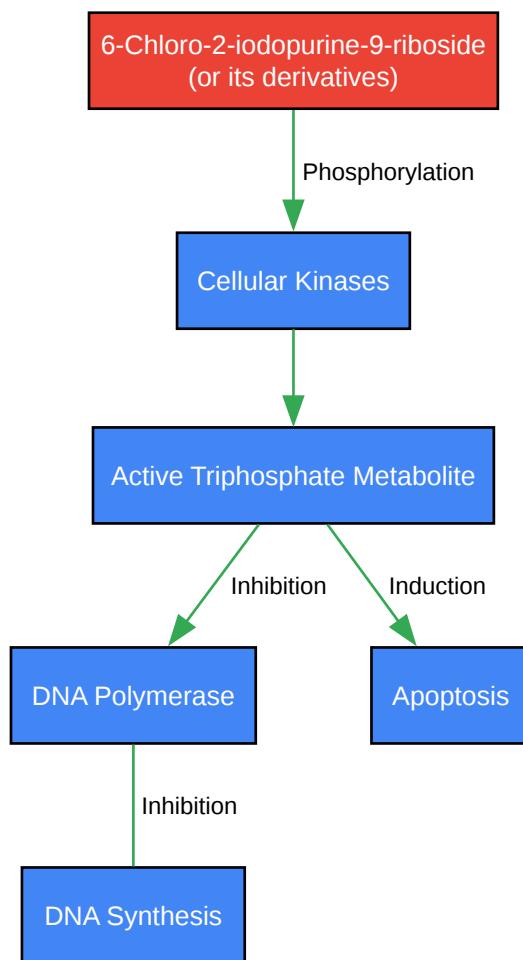
- Calculation: Determine the mass of **6-Chloro-2-iodopurine-9-riboside** required to prepare the desired volume and concentration of the stock solution. For example, for 1 mL of a 10 mM stock solution:
 - Mass (mg) = $10 \text{ mmol/L} * 1 \text{ mL} * (1 \text{ L} / 1000 \text{ mL}) * 412.57 \text{ g/mol} * (1000 \text{ mg} / 1 \text{ g}) = 4.1257 \text{ mg}$
- Weighing: Accurately weigh the calculated amount of the compound in a microcentrifuge tube.
- Dissolution: Add the appropriate volume of high-purity DMSO to the tube.
- Mixing: Vortex or sonicate the solution gently until the solid is completely dissolved.
- Storage: Store the stock solution at -80°C in small aliquots to minimize freeze-thaw cycles.

Experimental Protocols

6-Chloro-2-iodopurine-9-riboside is primarily used as a chemical intermediate for the synthesis of more complex nucleoside analogs with potential therapeutic applications.

Protocol 3: General Procedure for Nucleophilic Substitution

This protocol describes a general workflow for using **6-Chloro-2-iodopurine-9-riboside** as a precursor in a nucleophilic substitution reaction.



[Click to download full resolution via product page](#)

Caption: General workflow for a nucleophilic substitution reaction.

Signaling Pathways and Applications

As a purine nucleoside analog, **6-Chloro-2-iodopurine-9-riboside** and its derivatives have the potential to interact with various cellular pathways, particularly those involved in nucleic acid metabolism and cell signaling. Purine analogs are known to exert their effects through mechanisms such as the inhibition of DNA synthesis and the induction of apoptosis.

[Click to download full resolution via product page](#)

Caption: Potential mechanism of action for purine nucleoside analogs.

Disposal

Dispose of **6-Chloro-2-iodopurine-9-riboside** and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. It is recommended to consult with your institution's environmental health and safety office for specific guidelines.

Disclaimer

The information provided in these application notes is intended for guidance only and is based on the best available knowledge. It is the responsibility of the user to conduct a thorough risk assessment before handling or using this compound. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier.

- To cite this document: BenchChem. [Application Notes and Protocols for 6-Chloro-2-iodopurine-9-riboside]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12398591#handling-and-storage-of-6-chloro-2-iodopurine-9-riboside\]](https://www.benchchem.com/product/b12398591#handling-and-storage-of-6-chloro-2-iodopurine-9-riboside)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com